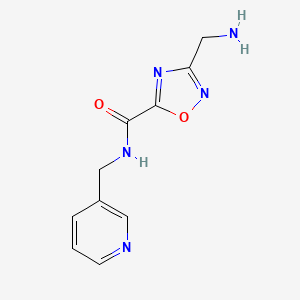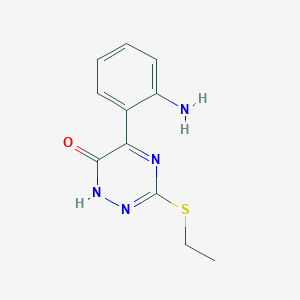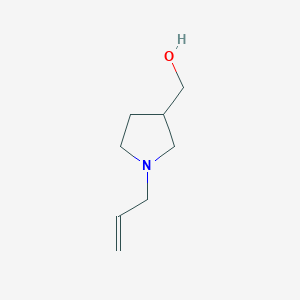
(1-Allylpyrrolidin-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1-Allylpyrrolidin-3-yl)methanol, also known as 1-allylpyrrolidin-3-ylmethanol, is a synthetic organic compound that has a wide range of applications in scientific research. It is a colorless liquid with a low melting point and low volatility. It is used in the synthesis of various compounds and has been studied for its potential therapeutic effects.
Scientific Research Applications
Palladium-Catalyzed Allylic Alkylation
A study conducted by Huo et al. (2014) demonstrated the use of allylic alcohols in palladium-catalyzed allylic alkylations of simple ketones. The reaction proceeded smoothly under mild conditions, facilitated by a pyrrolidine co-catalyst and a hydrogen-bonding solvent, highlighting the potential role of related compounds in organic synthesis and catalysis Huo et al., 2014.
Enantioselective Michael Addition
Lattanzi (2006) found that bis-(3,5-dimethylphenyl)((S)-pyrrolidin-2-yl)methanol, a compound structurally related to "(1-Allylpyrrolidin-3-yl)methanol," acted as an efficient bifunctional organocatalyst in the enantioselective Michael addition of malonate esters to nitroolefins. This highlights the utility of pyrrolidine derivatives in asymmetric synthesis and catalysis Lattanzi, 2006.
Synthesis of 3-Methoxy-1-Propanol
Research by Yamakawa et al. (2001) on the addition of methanol to allyl alcohol using metal oxide catalysts yielded 3-methoxy-1-propanol selectively. This study demonstrates the reactivity of allylic alcohols with methanol and might provide insights into reactions involving "this compound" Yamakawa et al., 2001.
Methanol in Biological and Synthetic Membranes
Nguyen et al. (2019) investigated the impact of methanol on lipid dynamics, demonstrating that methanol influences the structure-function relationship associated with bilayer composition. This study may provide a context for understanding the interactions of methanol-containing compounds with biological membranes Nguyen et al., 2019.
properties
IUPAC Name |
(1-prop-2-enylpyrrolidin-3-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-2-4-9-5-3-8(6-9)7-10/h2,8,10H,1,3-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBRJLPHATQNWJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCC(C1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50649261 |
Source


|
| Record name | [1-(Prop-2-en-1-yl)pyrrolidin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
71548-32-8 |
Source


|
| Record name | [1-(Prop-2-en-1-yl)pyrrolidin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

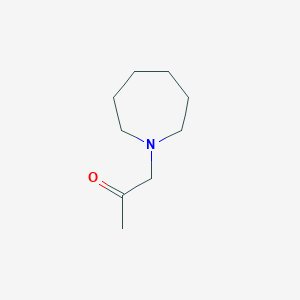
![{2-[(2-Hydroxyphenyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B1292975.png)
![5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1292976.png)
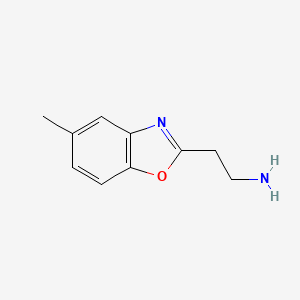
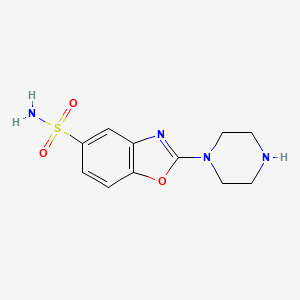
![[1-(6-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid](/img/structure/B1292979.png)
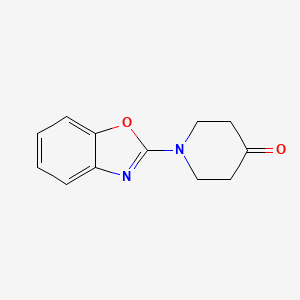
![3-chloro-N-[4-(hydrazinocarbonyl)phenyl]benzamide](/img/structure/B1292984.png)
![2-chloro-N-[4-(hydrazinocarbonyl)phenyl]benzamide](/img/structure/B1292985.png)
![2-chloro-N-[3-(hydrazinocarbonyl)phenyl]benzamide](/img/structure/B1292986.png)

![[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol](/img/structure/B1292990.png)
